1,2,3,4-Tetrahydroquinoline-5-carboxamide
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Description
1,2,3,4-Tetrahydroquinoline-5-carboxamide is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is a specialty product often used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2O/c11-10(13)8-3-1-5-9-7(8)4-2-6-12-9/h1,3,5,12H,2,4,6H2,(H2,11,13) . This indicates the presence of a tetrahydroquinoline ring with a carboxamide group at the 5-position.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Safety and Hazards
Mechanism of Action
Mode of Action
It is known that quinoline derivatives, a group to which this compound belongs, can function as powerful antioxidants . They may interact with their targets to mitigate oxidative damage, which could be significantly beneficial in neuroprotection .
Biochemical Pathways
Quinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The specific pathways and downstream effects of this compound require further investigation.
Result of Action
As a quinoline derivative, it may exhibit antioxidant properties that could potentially protect against oxidative damage at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-10(13)8-3-1-5-9-7(8)4-2-6-12-9/h1,3,5,12H,2,4,6H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOSHSFVBSXTOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2NC1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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